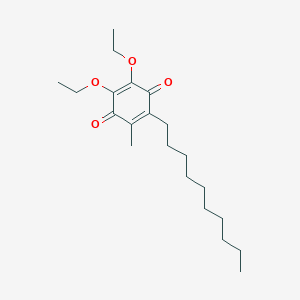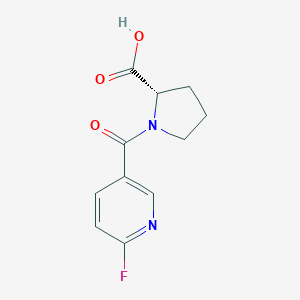
N-(6-Fluoropyridine-3-carbonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Fluoropyridine-3-carbonyl)-L-proline, also known as FPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPCP is a proline derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
科学研究应用
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-(6-Fluoropyridine-3-carbonyl)-L-proline is not fully understood. However, it has been suggested that N-(6-Fluoropyridine-3-carbonyl)-L-proline exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis.
生化和生理效应
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in cancer invasion and metastasis. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that it exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to be well-tolerated in animal studies. However, one of the limitations of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on N-(6-Fluoropyridine-3-carbonyl)-L-proline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapies. Another direction is to explore the potential of N-(6-Fluoropyridine-3-carbonyl)-L-proline in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Moreover, the use of N-(6-Fluoropyridine-3-carbonyl)-L-proline in combination with other drugs could be explored to enhance its therapeutic potential.
合成方法
The synthesis of N-(6-Fluoropyridine-3-carbonyl)-L-proline involves the reaction between 6-fluoropyridine-3-carboxylic acid and L-proline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
属性
CAS 编号 |
123412-44-2 |
|---|---|
产品名称 |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
分子式 |
C11H11FN2O3 |
分子量 |
238.21 g/mol |
IUPAC 名称 |
(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI 键 |
CWNQAGQFNKHXBV-QMMMGPOBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
同义词 |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



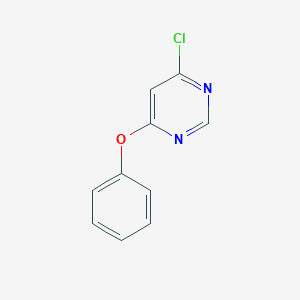

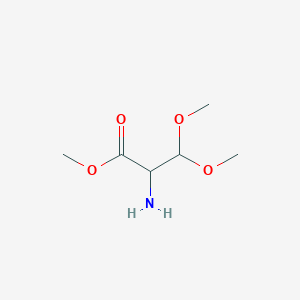
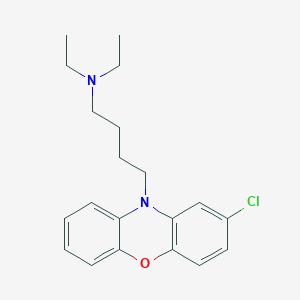



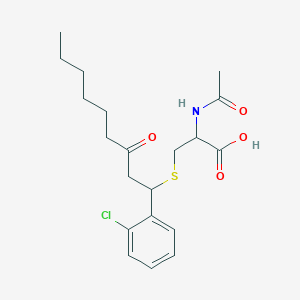

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

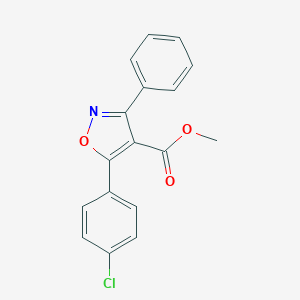
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
